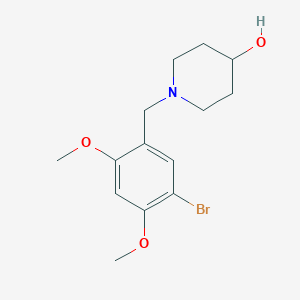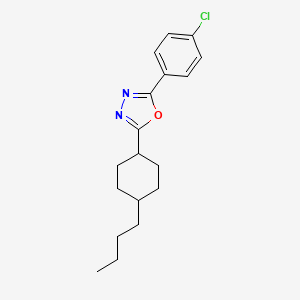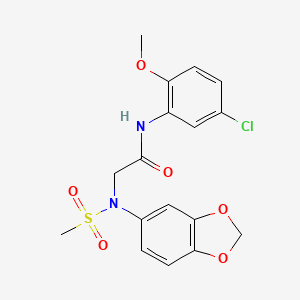![molecular formula C24H32N4O2 B5228817 (3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as ABP-700 and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of ABP-700 involves its ability to modulate the activity of the dopamine system in the brain. ABP-700 acts as a partial agonist at the dopamine D3 receptor and an antagonist at the dopamine D2 receptor. This results in a reduction in the release of dopamine in the brain, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that ABP-700 can reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. ABP-700 has also been shown to reduce the symptoms of withdrawal in animal models of addiction. Additionally, ABP-700 has been shown to have minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction.
实验室实验的优点和局限性
ABP-700 has several advantages as a research tool. It is highly selective for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and other disorders. Additionally, ABP-700 has minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction. However, one limitation of ABP-700 is that it has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.
未来方向
There are several potential future directions for research on ABP-700. One area of interest is the development of new treatments for addiction based on ABP-700. Another potential direction is the study of the role of the dopamine D3 receptor in other disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-700 and its potential therapeutic applications.
合成方法
The synthesis of ABP-700 involves the reaction of 2-(allyloxy)benzyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the intermediate compound. This intermediate compound is then reacted with (3R*,4R*)-3-hydroxypiperidine to yield the final product, ABP-700.
科学研究应用
ABP-700 has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ABP-700 is in the treatment of addiction. Studies have shown that ABP-700 can reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. This makes ABP-700 a potential candidate for the development of new treatments for addiction.
属性
IUPAC Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-2-17-30-23-8-4-3-7-20(23)18-26-12-10-21(22(29)19-26)27-13-15-28(16-14-27)24-9-5-6-11-25-24/h2-9,11,21-22,29H,1,10,12-19H2/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHVOXRKMLEIQE-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)



![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)


![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)
![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)
